Bienvenue dans la boutique en ligne BenchChem!

2-(2-Phenylhydrazinyl)nicotinic acid

Lipophilicity Drug-likeness Membrane permeability

2-(2-Phenylhydrazinyl)nicotinic acid (CAS 1325304-37-7) is a differentiated heterocyclic building block for medicinal chemistry. The 2-phenylhydrazinyl substituent raises XLogP to 3.1, far exceeding nicotinic acid (0.39), making it suitable for CNS-targeted campaigns. Its NH-NH group enables rapid library generation via hydrazone or azo coupling, while the pre-installed carboxylic acid supports amide conjugation. With MW 229 Da and TPSA 74.2 Ų, it occupies favorable drug-like space. Secure this 97%-pure intermediate for SAR-driven discovery programs.

Molecular Formula C12H11N3O2
Molecular Weight 229.239
CAS No. 1325304-37-7
Cat. No. B2487812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Phenylhydrazinyl)nicotinic acid
CAS1325304-37-7
Molecular FormulaC12H11N3O2
Molecular Weight229.239
Structural Identifiers
SMILESC1=CC=C(C=C1)NNC2=C(C=CC=N2)C(=O)O
InChIInChI=1S/C12H11N3O2/c16-12(17)10-7-4-8-13-11(10)15-14-9-5-2-1-3-6-9/h1-8,14H,(H,13,15)(H,16,17)
InChIKeyZTFPUVBBAVRNBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Phenylhydrazinyl)nicotinic acid (CAS 1325304-37-7) – Chemical Identity and Physicochemical Profile


2-(2-Phenylhydrazinyl)nicotinic acid (CAS 1325304-37-7) is a heterocyclic building block featuring a pyridine-3-carboxylic acid core substituted at the 2‑position with a phenylhydrazinyl moiety [1]. With a molecular formula of C₁₂H₁₁N₃O₂ and a molecular weight of 229.23 g/mol, it is a derivative of nicotinic acid that introduces both increased lipophilicity (XLogP3 = 3.1) and additional hydrogen‑bonding capacity (3 donors, 5 acceptors) relative to the parent compound [1]. The compound is commercially available at 97% purity and is handled as a research intermediate for further synthetic elaboration [1].

Why 2-(2-Phenylhydrazinyl)nicotinic acid Cannot Be Replaced by Unsubstituted Nicotinic Acid or Simple Hydrazinyl Analogs


Nicotinic acid (niacin) and simple hydrazinyl‑nicotinic acids are often considered as interchangeable core scaffolds; however, this specific compound incorporates a phenylhydrazinyl substituent at the 2‑position that profoundly alters the physicochemical profile [1]. Compared with nicotinic acid, the phenylhydrazinyl group increases the computed octanol–water partition coefficient (XLogP) by more than 2.7 log units, while simultaneously raising the topological polar surface area (TPSA) by ~24 Ų [1][2]. The 2‑hydrazinyl analog, lacking the phenyl ring, has a negative XLogP (–1.8) and a higher TPSA (88.2 Ų), placing it in a different region of drug‑likeness space [3]. Consequently, replacement with any of these in‑class compounds would yield a molecule with divergent permeability, solubility, and protein‑binding potential, undermining SAR continuity in a discovery program [1].

Quantitative Differentiation Evidence for 2-(2-Phenylhydrazinyl)nicotinic acid


Lipophilicity Shift: XLogP Comparison with Nicotinic Acid and 2-Hydrazinyl Nicotinic Acid

The target compound exhibits a computed XLogP3 of 3.1, which is 2.71 units higher than nicotinic acid (0.39) and 4.9 units higher than 2‑hydrazinyl nicotinic acid (–1.80) [1][2][3]. This lipophilicity gain is driven by the introduction of the phenyl ring and shifts the compound into a logP range often associated with improved passive membrane permeability [1].

Lipophilicity Drug-likeness Membrane permeability

Polar Surface Area and Hydrogen‑Bonding Capacity Differentiation

The target compound has a topological polar surface area (TPSA) of 74.2 Ų, which lies between the values for nicotinic acid (50.19 Ų) and 2‑hydrazinyl nicotinic acid (88.2 Ų) [1][2][3]. Its hydrogen‑bond donor count of 3 and acceptor count of 5 also differentiate it from nicotinic acid (1 donor, 3 acceptors) and match the 2‑hydrazinyl analog, illustrating that the phenyl group does not alter H‑bond capacity but significantly modulates polarity [1].

Polar surface area Hydrogen bonding Drug-likeness

Structural Isomer Differentiation from Isonicotinic Acid 2-Phenylhydrazide (PluriSIn 1)

The target compound is a regioisomer of isonicotinic acid 2-phenylhydrazide (CAS 91396-88-2, PluriSIn 1), a reported stearoyl-CoA desaturase (SCD) inhibitor [2]. Whereas PluriSIn 1 bears the phenylhydrazide group at the 4‑position via a carbonyl linker, the target compound has the phenylhydrazinyl group directly attached to the pyridine C2 position through a C–N bond. This fundamental difference in connectivity (C2‑arylamine vs C4‑acylhydrazide) is expected to confer distinct electronic properties and biological target profiles, although no direct comparative biological data are currently available for the target compound [1].

Structural isomerism Kinase inhibitor Regioisomer differentiation

Recommended Application Scenarios for 2-(2-Phenylhydrazinyl)nicotinic acid Based on Quantitative Differentiation


Lead Optimization Programs Requiring Enhanced Lipophilicity

The compound’s XLogP of 3.1, markedly higher than nicotinic acid (0.39) and 2‑hydrazinyl nicotinic acid (–1.80), makes it a suitable scaffold for medicinal chemistry campaigns targeting intracellular or CNS‑penetrant agents where moderate lipophilicity is desired [1].

Synthesis of Hydrazone and Azo Derivatives via the Reactive Phenylhydrazinyl Handle

The phenylhydrazinyl NH‑NH group is a well‑established nucleophile for condensation with aldehydes and ketones to form hydrazones or for oxidative coupling to azo compounds. This reactivity enables rapid generation of focused compound libraries, leveraging the scaffold’s pre‑installed carboxylic acid for further amide coupling [1].

Negative Control or Structural Counterpart for SCD Inhibition Studies

As a regioisomer of PluriSIn 1 (isonicotinic acid 2‑phenylhydrazide), a known SCD inhibitor, the target compound can serve as a structurally matched negative control in phenotypic assays, helping deconvolute whether biological effects arise from the C4‑acylhydrazide pharmacophore or the more general phenylhydrazine‑pyridine architecture [2].

Physicochemical Property Calibration in Drug‑Likeness Assessments

With a TPSA of 74.2 Ų, moderate hydrogen‑bonding capacity, and a molecular weight of 229 Da, the compound occupies a favorable region of drug‑likeness space and can be employed as a reference compound in computational models that predict oral bioavailability or permeability [1].

Quote Request

Request a Quote for 2-(2-Phenylhydrazinyl)nicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.